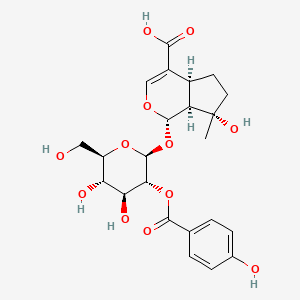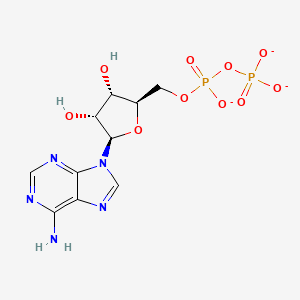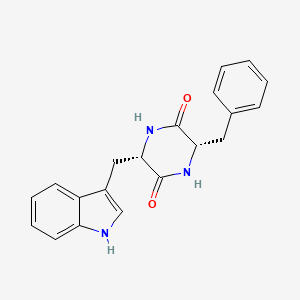
Négundoside
Vue d'ensemble
Description
Negundoside is a natural compound that is found in the leaves of Vitex negundo, also known as the Chinese chaste tree. It is a type of iridoid glycoside, which is a class of compounds known for their anti-inflammatory and antioxidant properties. Negundoside has been the subject of scientific research due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Activité antimicrobienne
Le Négundoside a été identifié comme un agent antimicrobien puissant. Des études ont montré son efficacité contre une variété de micro-organismes pathogènes. Il perturbe les parois cellulaires microbiennes et inhibe la croissance des bactéries et des champignons, ce qui en fait un composé précieux dans le développement de nouveaux antibiotiques et antifongiques .
Propriétés anti-inflammatoires
La recherche indique que le this compound présente des propriétés anti-inflammatoires significatives. Cela est particulièrement utile dans le traitement des maladies inflammatoires chroniques telles que l'arthrite. En inhibant la production de cytokines pro-inflammatoires, le this compound peut aider à réduire le gonflement et la douleur associés à l'inflammation .
Effets antioxydants
En tant qu'antioxydant, le this compound aide à neutraliser les radicaux libres nocifs dans le corps. Cette action est cruciale pour prévenir le stress oxydatif, qui est lié à un éventail de maladies, notamment le cancer et les troubles neurodégénératifs. L'activité antioxydante du composé est également bénéfique pour les produits de soins de la peau, protégeant la peau des dommages environnementaux .
Potentiel anticancéreux
Le this compound a montré des promesses dans la recherche sur le cancer en raison de sa capacité à induire l'apoptose dans les cellules cancéreuses sans affecter les cellules saines. Cette toxicité sélective en fait un candidat intéressant pour développer des thérapies anticancéreuses ciblées. Son rôle dans la prévention et le traitement du cancer fait l'objet d'une recherche active .
Effets neuroprotecteurs
Les effets neuroprotecteurs du this compound sont explorés pour leur potentiel dans le traitement des troubles neurologiques tels que la maladie d'Alzheimer et la maladie de Parkinson. Il peut protéger les cellules nerveuses des dommages et améliorer les fonctions cognitives en modulant les niveaux de neurotransmetteurs .
Activité gastroprotectrice
Le this compound a démontré des propriétés gastroprotectrices, ce qui pourrait être bénéfique dans le traitement des ulcères et d'autres troubles gastro-intestinaux. Il peut améliorer la muqueuse protectrice de l'estomac et des intestins, empêchant ainsi les dommages causés par l'acidité et favorisant la guérison .
Effets analgésiques
Des études suggèrent que le this compound peut agir comme un analgésique, procurant un soulagement de la douleur sans les effets secondaires associés aux analgésiques conventionnels. Cette application est particulièrement pertinente dans la gestion de la douleur postopératoire et des douleurs chroniques .
Fonction hépatoprotectrice
La fonction hépatoprotectrice du this compound est remarquable. Il peut aider dans le traitement des maladies du foie en protégeant les cellules hépatiques des toxines et en aidant à la régénération des tissus hépatiques endommagés .
Mécanisme D'action
Target of Action
Negundoside, a bioactive compound isolated from the leaves of Vitex negundo, has been found to exhibit neuroprotective effects . The primary targets of Negundoside are the intricate pathological mechanisms involved in neurological complications, such as oxidative stress, inflammation, and apoptosis . It also targets cytochrome P450 2E1 (CYP2E1), a well-known hepatotoxin .
Mode of Action
Negundoside interacts with its targets by attenuating behavioral deficits and oxidative damage in an experimental model of global cerebral ischemia and reperfusion-induced brain injury . It has been found to alleviate behavioral and biochemical alterations to normal levels . In the context of hepatotoxicity, Negundoside exerts a protective effect on CYP2E1-dependent toxicity caused by carbon tetrachloride (CCl4) via inhibition of lipid peroxidation, followed by an improved intracellular calcium homeostasis and inhibition of Ca2±dependent proteases .
Biochemical Pathways
Negundoside affects several biochemical pathways. It perturbs many cancer-signaling pathways involving p-p38, p-ERK1/2, and p-JNK in LPS-elicited cells, N-terminal kinase (JNK), COX-1 pathways, MAPK, NF-κB, tumor necrosis factor α (TNF-α), Akt, mTOR, vascular endothelial growth factor, hypoxia-inducible factor (HIF-1α) .
Pharmacokinetics
It’s known that negundoside can be administered intraperitoneally . More research is needed to fully understand the ADME properties of Negundoside and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Negundoside’s action are significant. It has been found to alleviate the behavioral and biochemical alterations caused by global cerebral ischemia and reperfusion-induced brain injury . It also protects human liver cells against calcium-mediated toxicity induced by carbon tetrachloride .
Analyse Biochimique
Biochemical Properties
Negundoside plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, negundoside has been shown to inhibit lipid peroxidation and maintain intracellular calcium homeostasis . It also interacts with cytochrome P450 enzymes, particularly CYP2E1, reducing oxidative stress by decreasing the generation of reactive oxygen species . Additionally, negundoside modulates the activity of glutathione, a crucial antioxidant in cellular defense mechanisms .
Cellular Effects
Negundoside exerts profound effects on different cell types and cellular processes. In neuronal cells, it has been observed to protect against oxidative damage and apoptosis induced by cerebral ischemia-reperfusion injury . Negundoside also influences cell signaling pathways, such as the cAMP pathway, which plays a role in maintaining cellular homeostasis . Furthermore, it affects gene expression by modulating the activity of transcription factors involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, negundoside exerts its effects through various mechanisms. It binds to and inhibits the activity of enzymes involved in lipid peroxidation, thereby reducing oxidative damage . Negundoside also modulates the activity of calcium-dependent proteases, preventing calcium-mediated toxicity . Additionally, it influences gene expression by activating the cAMP pathway, which in turn regulates the activity of transcription factors involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of negundoside have been studied over different time periods. Negundoside has shown stability and sustained activity over time, maintaining its protective effects against oxidative stress and apoptosis in neuronal cells . Long-term studies have indicated that negundoside can consistently reduce oxidative damage and improve cellular function in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of negundoside vary with different dosages in animal models. At lower doses, negundoside exhibits significant neuroprotective and antioxidant effects . At higher doses, it may cause adverse effects, including toxicity and disruption of cellular homeostasis . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Negundoside is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various compounds . Negundoside also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress responses . Additionally, it influences the activity of cofactors such as glutathione, enhancing its antioxidant capacity .
Transport and Distribution
Negundoside is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in regions with high oxidative stress, such as the brain, where it exerts its neuroprotective effects . The distribution of negundoside is influenced by its interactions with transporters and binding proteins, which facilitate its localization to target tissues .
Subcellular Localization
Negundoside exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress responses . The targeting of negundoside to these compartments is facilitated by post-translational modifications and specific targeting signals .
Propriétés
IUPAC Name |
(1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)9-32-21(15(12)23)35-22-18(17(27)16(26)14(8-24)33-22)34-20(30)10-2-4-11(25)5-3-10/h2-5,9,12,14-18,21-22,24-27,31H,6-8H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCSGMIUBXUYSE-KLZCBZFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82451-20-5 | |
| Record name | Negundoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082451205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEGUNDOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78XBW51XWI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action attributed to negundoside's hepatoprotective effects?
A1: Negundoside appears to exert its hepatoprotective effects primarily through its antioxidant activity. It achieves this by inhibiting lipid peroxidation and maintaining glutathione levels, both crucial for protecting cells from oxidative damage. []
Q2: How does negundoside protect human liver cells from carbon tetrachloride (CCl4) toxicity?
A2: While not directly modulating cytochrome P450 2E1 (CYP2E1) activity, negundoside reduces oxidative damage caused by CCl4. This is achieved by: * Lowering reactive oxygen species (ROS) generation * Decreasing lipid peroxidation * Regulating intracellular calcium levels * Maintaining glutathione homeostasis [, ]
Q3: Does negundoside impact mitochondrial function during CCl4-induced toxicity?
A3: Yes, negundoside has been shown to prevent the decrease in mitochondrial membrane potential (MMP), a key indicator of mitochondrial dysfunction, during CCl4 exposure in human liver cells. []
Q4: Does negundoside influence apoptotic pathways in CCl4-treated liver cells?
A4: Negundoside demonstrates anti-apoptotic effects by inhibiting caspase activation and preventing DNA fragmentation in CCl4-treated human liver cells. []
Q5: What signaling pathways are potentially modulated by negundoside in its hepatoprotective role?
A5: Research suggests negundoside may exert its protective effects by:* Activating cyclic adenosine monophosphate (cAMP) synthesis* Inhibiting phospholipases, specifically cPLA2 []
Q6: Can negundoside impact the development of liver fibrosis?
A6: Studies indicate that negundoside can normalize the expression of pro-fibrogenic proteins like TGF-β1 and α-SMA, suggesting a potential role in preventing or reducing liver fibrosis. []
Q7: What is the molecular formula and weight of negundoside?
A7: Negundoside has a molecular formula of C24H28O11 and a molecular weight of 492.46 g/mol. []
Q8: What spectroscopic techniques are used to characterize negundoside?
A8: Negundoside is characterized using various spectroscopic techniques, including UV-Vis spectroscopy, IR spectroscopy, 1H-NMR, 13C-NMR, and Mass spectrometry. [, , ]
Q9: Has the crystal structure of negundoside been determined?
A9: Yes, negundoside crystallizes in the monoclinic crystal system with space group P21. Its crystal structure has been solved using single-crystal X-ray diffraction. []
Q10: What is known about the stability of negundoside under different storage conditions?
A10: While specific studies on negundoside stability are limited in the provided abstracts, researchers have investigated optimizing drying methods for Vitex negundo leaves to maximize negundoside concentration. Microwave drying appears to minimize negundoside degradation during the drying process. []
Q11: What analytical techniques are commonly used for the quantification of negundoside?
A11: High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are frequently employed for both qualitative and quantitative analysis of negundoside. These methods allow for separation, identification, and quantification of negundoside in plant extracts and formulations. [, , , , , , ]
Q12: What detection methods are used in conjunction with HPLC for negundoside analysis?
A12: UV detection and photodiode array (PDA) detectors are commonly used with HPLC for negundoside analysis. These detectors offer sensitivity and selectivity for accurate quantification. [, , ]
Q13: Does negundoside exhibit antibacterial activity?
A13: While not as potent as other compounds from Vitex species, some studies suggest negundoside may possess moderate antibacterial activity, particularly against Staphylococcus aureus. [, ]
Q14: What is the traditional use of Vitex negundo, the plant source of negundoside?
A14: Vitex negundo has a long history of use in traditional medicine systems like Ayurveda for various ailments, including pain, inflammation, liver disorders, and as a mosquito repellent. [, , , ]
Q15: Does negundoside interact with P-glycoprotein (P-gp)?
A16: Yes, negundoside has been shown to stimulate P-gp ATPase activity. This interaction could be relevant to its absorption, distribution, and potential drug interactions. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B1240631.png)

![N-cyclohexyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B1240635.png)
![(4R)-4-[(5S,8S,9R,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1240637.png)


![(2S)-2-methylbutanoic acid [(1S,3R,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxo-2-oxanyl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] ester](/img/structure/B1240646.png)


![N-[4-[[4-(4-acetylphenyl)-1-piperazinyl]sulfonyl]phenyl]acetamide](/img/structure/B1240651.png)
![(2E,5Z)-2-(3,3-dimethyl-2-oxo-butylidene)-5-[(3-hydroxy-4-methoxy-phenyl)methylene]thiazolidin-4-one](/img/structure/B1240652.png)


![2-(2,5-dichlorophenyl)sulfonyl-N-methyl-N-[(2-methylphenyl)methyl]ethanamine](/img/structure/B1240655.png)
